
An In-depth Technical Guide to the
Spectroscopic Data of 2-(Undecyloxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-(Undecyloxy)ethanol

Cat. No.: B3415720 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-(Undecyloxy)ethanol (CAS No: 38471-47-5). The information herein is curated for

researchers, scientists, and professionals in drug development to facilitate the identification

and characterization of this compound. This document presents predicted and analogous

spectroscopic data in clearly structured tables, details general experimental protocols for data

acquisition, and includes a workflow diagram for spectroscopic analysis.

Molecular Structure:

Formula: C₁₃H₂₈O₂ Molecular Weight: 216.37 g/mol

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic

molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-
(Undecyloxy)ethanol. These predictions are based on the analysis of its chemical structure

and comparison with similar molecules.

Table 1: Predicted ¹H NMR Data for 2-(Undecyloxy)ethanol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.71 t 2H -O-CH₂-CH₂-OH

~3.55 t 2H -O-CH₂-CH₂-OH

~3.45 t 2H CH₃-(CH₂)₉-CH₂-O-

~2.50 s (broad) 1H -OH

~1.58 quint 2H
CH₃-(CH₂)₈-CH₂-CH₂-

O-

~1.26 m 16H
CH₃-(CH₂)₈-CH₂-CH₂-

O-

~0.88 t 3H CH₃-(CH₂)₁₀-O-

Table 2: Predicted ¹³C NMR Data for 2-(Undecyloxy)ethanol

Chemical Shift (δ) ppm Assignment

~72.5 -O-CH₂-CH₂-OH

~71.8 CH₃-(CH₂)₉-CH₂-O-

~61.9 -O-CH₂-CH₂-OH

~31.9 CH₂ (from undecyl chain)

~29.6 CH₂ (multiple from undecyl chain)

~29.3 CH₂ (from undecyl chain)

~26.1 CH₂ (from undecyl chain)

~22.7 CH₃-CH₂-

~14.1 CH₃-

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in a molecule. The

expected IR absorption bands for 2-(Undecyloxy)ethanol are listed in the table below, based

on the analysis of its functional groups and data from analogous compounds.

Table 3: Predicted IR Absorption Data for 2-(Undecyloxy)ethanol

Wavenumber (cm⁻¹) Intensity Assignment

3600-3200 Strong, Broad O-H stretch (alcohol)

2955-2850 Strong C-H stretch (alkane)

1470-1450 Medium C-H bend (alkane)

1125-1085 Strong
C-O stretch (ether and primary

alcohol)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The expected major peaks in the electron ionization (EI) mass spectrum of 2-
(Undecyloxy)ethanol are presented below.

Table 4: Predicted Mass Spectrometry Data for 2-(Undecyloxy)ethanol
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m/z Relative Intensity Possible Fragment

216 Low [M]⁺ (Molecular Ion)

201 Medium [M - CH₃]⁺

187 Medium [M - C₂H₅]⁺

173 Medium [M - C₃H₇]⁺

159 Medium [M - C₄H₉]⁺

145 Medium [M - C₅H₁₁]⁺

131 Medium [M - C₆H₁₃]⁺

117 Medium [M - C₇H₁₅]⁺

103 Medium [M - C₈H₁₇]⁺

89 High [M - C₉H₁₉]⁺

75 High [CH₂=O⁺-CH₂CH₂OH]

45 Very High [CH₂CH₂OH]⁺

Experimental Protocols
The following are general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-(Undecyloxy)ethanol in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a

small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Tune and shim the instrument to optimize magnetic field homogeneity.
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Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve

a good signal-to-noise ratio.

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and

an acquisition time of 2-4 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Typical parameters include a 45° pulse angle and a relaxation delay of 2-5 seconds.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the

chemical shifts to the TMS signal.

IR Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or

KBr).

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal

interference in the spectral regions of interest.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or the solvent).

Place the prepared sample in the spectrometer and acquire the sample spectrum.
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The instrument will automatically ratio the sample spectrum to the background spectrum to

produce the final absorbance or transmittance spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a suitable inlet system, such as a direct insertion probe or a gas chromatograph (GC-MS).

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is

generated, plotting ion abundance versus m/z.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-(Undecyloxy)ethanol.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of 2-(Undecyloxy)ethanol]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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